Cas no 373608-48-1 (tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate)
tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate
- 1-Boc-4-(3-aminopropyl)piperazine
- 1-Piperazinecarboxylicacid, 4-(3-aminopropyl)-, 1,1-dimethylethyl ester
- 1-tert-Butyloxycarbonyl-4-(3-aminopropyl)-piperazine
- 4-(3-AMINO-PROPYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 4-(3-Aminopropyl)piperazine-1-carboxylic acid tert-butyl ester
- tert-Butyl4-(3-aminopropyl)piperazine-1-carboxylate
- SCHEMBL7687
- DQLCYLFCLQPLSY-UHFFFAOYSA-N
- CHEMBL4577145
- SY123628
- 1-tert-butoxycarbonyl-4-(3-aminopropyl)piperazine
- AM803801
- 2-Methyl-2-propanyl 4-(3-aminopropyl)-1-piperazinecarboxylate
- EN300-41602
- YPA60848
- 1-Boc-4-(3-aminopropyl)-piperazine
- 373608-48-1
- Z234894569
- A6391
- AKOS005356878
- FT-0604302
- 1-tert-Butyloxycarbonyl-4-(3-aminopropyl)piperazine
- CS-0039166
- DTXSID80590792
- MFCD06808578
- AS-5026
- 4-(3-aminopropyl)-piperazine-1-carboxylic acid tert-butyl ester
- 3-(4-Boc-piperazinyl)propanamine
- DB-069524
- tert?butyl 4?(3?aminopropyl)piperazine?1?carboxylate
-
- MDL: MFCD06808578
- Inchi: 1S/C12H25N3O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10,13H2,1-3H3
- InChI Key: DQLCYLFCLQPLSY-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCN(CCCN)CC1)=O
Computed Properties
- Exact Mass: 243.19500
- Monoisotopic Mass: 243.195
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.8A^2
- XLogP3: 0.3
Experimental Properties
- Density: 1.042±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 339.6 °C at 760 mmHg
- Flash Point: 159.2 °C
- Refractive Index: 1.493
- Solubility: Dissolution (61 g/l) (25 º C),
- PSA: 58.80000
- LogP: 1.46400
tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM169584-5g |
1-tert-Butyloxycarbonyl-4-(3-aminopropyl)-piperazine |
373608-48-1 | 95% | 5g |
$445 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CB547-200mg |
tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate |
373608-48-1 | 97% | 200mg |
201.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CB547-50mg |
tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate |
373608-48-1 | 97% | 50mg |
99.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CB547-5g |
tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate |
373608-48-1 | 97% | 5g |
3220.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CB547-1g |
tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate |
373608-48-1 | 97% | 1g |
919.0CNY | 2021-08-04 | |
| Chemenu | CM169584-1g |
1-tert-Butyloxycarbonyl-4-(3-aminopropyl)-piperazine |
373608-48-1 | 95%+ | 1g |
$77 | 2023-01-04 | |
| Chemenu | CM169584-5g |
1-tert-Butyloxycarbonyl-4-(3-aminopropyl)-piperazine |
373608-48-1 | 95%+ | 5g |
$244 | 2023-01-04 | |
| Chemenu | CM169584-25g |
1-tert-Butyloxycarbonyl-4-(3-aminopropyl)-piperazine |
373608-48-1 | 95%+ | 25g |
$869 | 2023-01-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B84620-5g |
tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate |
373608-48-1 | 97% | 5g |
¥3159.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B84620-1g |
tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate |
373608-48-1 | 97% | 1g |
¥1209.0 | 2022-04-28 |
tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate Suppliers
tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate Related Literature
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate
Introduction to Tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate (CAS No. 373608-48-1)
Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 373608-48-1, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine derivatives, a class of molecules widely recognized for their diverse biological activities and utility in drug development. The structural features of Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate, particularly the presence of a tertiary butyl group and an amino-propyl side chain attached to a piperazine ring, contribute to its unique chemical properties and potential applications in synthetic chemistry and pharmacology.
The synthesis of Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate involves multi-step organic reactions, typically starting from commercially available precursors such as piperazine and butyric acid derivatives. The introduction of the amino-propyl group at the 4-position of the piperazine ring is a critical step, often achieved through nucleophilic substitution reactions. The tertiary butyl carboxylate functionality at the 1-position provides stability to the molecule and influences its solubility and metabolic behavior. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of these transformations, ensuring high yields and purity of the final product.
Recent research in the field of piperazine derivatives has highlighted their role as key intermediates in the development of novel therapeutic agents. Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate has been investigated for its potential applications in central nervous system (CNS) disorders, including depression, anxiety, and neurodegenerative diseases. The piperazine moiety is known to interact with various neurotransmitter receptors, making it a valuable scaffold for designing psychoactive drugs. The tertiary butyl group enhances lipophilicity, improving blood-brain barrier penetration, while the amino-propyl side chain allows for further functionalization to tailor specific pharmacological properties.
In addition to its neuropharmacological applications, Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate has shown promise in the development of antiviral and antibacterial agents. Studies have demonstrated its ability to modulate enzyme activities and interfere with pathogen-specific metabolic pathways. The compound’s structural flexibility allows chemists to modify its core structure, enabling the design of derivatives with enhanced efficacy and reduced side effects. For instance, modifications at the amino-propyl group can alter binding affinities to target proteins, while changes at the carboxylate position can influence pharmacokinetic profiles.
The pharmaceutical industry has increasingly relied on computational modeling and high-throughput screening techniques to identify promising candidates like Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate. These methods have accelerated the drug discovery process by predicting molecular interactions and optimizing lead compounds. Virtual screening has been particularly effective in identifying potential therapeutic applications of Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate, highlighting its role as a versatile building block in medicinal chemistry. Experimental validation of these findings through in vitro and in vivo studies has further solidified its importance in drug development pipelines.
One notable application of Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate is in the synthesis of protease inhibitors, which are critical for treating viral infections such as HIV and hepatitis C. The compound’s ability to mimic natural substrates or inhibit key enzymatic steps has been exploited to design molecules that disrupt pathogen replication cycles. Additionally, its use as a chiral auxiliary in asymmetric synthesis has enabled the production of enantiomerically pure drugs with improved therapeutic outcomes. Such applications underscore the compound’s versatility and significance in modern pharmaceutical research.
The safety and regulatory aspects of Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate are also crucial considerations in its development and commercialization. Extensive toxicological studies have been conducted to assess its acute and chronic toxicity profiles, ensuring that it meets stringent safety standards for human use. These studies include evaluations of hemodynamic effects, organ toxicity, and carcinogenic potential. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require comprehensive data on chemical safety before approving any new drug or intermediate like Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate for clinical use.
Future research directions for Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxyllte may focus on exploring novel synthetic routes that improve scalability and cost-effectiveness. Advances in green chemistry principles could also lead to more environmentally sustainable production methods, reducing waste generation and energy consumption during synthesis. Furthermore, interdisciplinary collaborations between chemists, biologists, and clinicians will be essential for translating laboratory findings into tangible therapeutic benefits for patients worldwide.
In conclusion, Tert-butYL 4-(3-aminoPropyL)piperazein-eCarbOxYlate (CAS No. 373608- 48- 1) represents a valuable compound with broad applications in pharmaceutical research. Its unique structural features make it a versatile intermediate for developing drugs targeting various diseases. As scientific understanding advances, the potential uses of this molecule are expected to expand, driven by innovative synthetic strategies and collaborative efforts across disciplines. The continued exploration of Tert-butYL 4- (3-aminoPropyL) -piperaZine- eCarbOxYlate holds promise for future medical breakthroughs, providing new hope for patients suffering from diverse health conditions.
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